molecular formula C17H21N5O4S B3019639 3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one CAS No. 2034474-91-2

3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one

Cat. No. B3019639
CAS RN: 2034474-91-2
M. Wt: 391.45
InChI Key: AWQLOCISGAJVCZ-UHFFFAOYSA-N
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Description

The compound "3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one" is a novel synthetic molecule that appears to be related to the oxazolidinone class of antibacterial agents. This class of compounds has been shown to be effective against a range of Gram-positive bacteria, including strains that are resistant to other antibiotics. The compound likely contains a triazolylmethyl moiety linked to a piperidine and oxazolidinone core, suggesting potential antibacterial properties.

Synthesis Analysis

The synthesis of related oxazolidinone derivatives typically involves multiple steps, including nucleophilic substitution reactions, catalytic hydrogenation, and carbonyl insertion reactions . For example, the synthesis of amino oxazolidinone scaffolds may start with a nucleophilic substitution of a thienopyridine with chloro-nitrobenzene, followed by reduction, reaction with an oxiran-2-ylmethyl compound, and subsequent steps to introduce various functional groups . The synthesis process is designed to be operationally simple and high yielding, with the final structures confirmed by techniques such as IR, MS, 1H and 13C-NMR.

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by the presence of an oxazolidin-2-one ring, which is a key feature for their biological activity. The compound likely includes a 1,2,4-triazol-3-one moiety and a thiophene group, which may contribute to its antibacterial properties. The crystal structure of a related compound, 4-(3-phenylallylideneamino)-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one, has been determined, providing insights into the conformation and potential interactions of these molecules .

Chemical Reactions Analysis

Oxazolidinone derivatives can undergo various chemical reactions, including those involved in their synthesis. The reactivity of the oxazolidinone ring and the attached functional groups allows for the introduction of different substituents, which can modulate the antibacterial activity and pharmacokinetic properties of the compounds. The specific chemical reactions that the compound "3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one" may undergo have not been detailed, but it is likely that it shares similar reactivity with other oxazolidinone derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives, such as solubility, melting point, and stability, are important for their biological activity and drug formulation. These properties are influenced by the molecular structure, particularly the presence of heteroatoms and the overall polarity of the molecule. The antibacterial activity of these compounds is typically evaluated using MIC assays, and their efficacy can be compared to established antibiotics like linezolid . The compound is expected to have properties conducive to its potential role as an antibacterial agent, although specific data on its physical and chemical properties are not provided.

properties

IUPAC Name

3-[2-oxo-2-[4-[(5-oxo-4-thiophen-2-yl-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c23-14(11-21-7-8-26-17(21)25)20-5-3-12(4-6-20)10-13-18-19-16(24)22(13)15-2-1-9-27-15/h1-2,9,12H,3-8,10-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQLOCISGAJVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)CN4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one

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